molecular formula C9H16O4 B8218398 Ethyl 3-(2-hydroxyethoxy)cyclobutane-1-carboxylate

Ethyl 3-(2-hydroxyethoxy)cyclobutane-1-carboxylate

Cat. No.: B8218398
M. Wt: 188.22 g/mol
InChI Key: PBTAZSBCDDQGLL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(2-hydroxyethoxy)cyclobutane-1-carboxylate typically involves the reaction of cyclobutane-1-carboxylic acid with ethyl chloroformate in the presence of a base, followed by the addition of 2-hydroxyethanol. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out at room temperature or under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or chromatography are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-hydroxyethoxy)cyclobutane-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-(2-hydroxyethoxy)cyclobutane-1-carboxylate has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of ethyl 3-(2-hydroxyethoxy)cyclobutane-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The hydroxyethoxy group can form hydrogen bonds with active sites, while the cyclobutane ring provides structural rigidity. These interactions can modulate the activity of the target molecules and influence various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-(2-hydroxyethoxy)cyclobutane-1-carboxylate is unique due to the presence of both the hydroxyethoxy group and the cyclobutane ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

ethyl 3-(2-hydroxyethoxy)cyclobutane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O4/c1-2-12-9(11)7-5-8(6-7)13-4-3-10/h7-8,10H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBTAZSBCDDQGLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(C1)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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